molecular formula C22H26ClN3O4 B278217 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B278217
M. Wt: 431.9 g/mol
InChI Key: YJCOKYTUOVCNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide, commonly known as 'CP-122,721', is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CP-122,721 is primarily used as a research tool to study the role of dopamine receptors in various physiological and pathological conditions.

Mechanism of Action

CP-122,721 exerts its effects by selectively binding to dopamine D3 receptors. This receptor subtype is primarily found in the mesolimbic pathway of the brain and is involved in the regulation of reward, motivation, and addiction. CP-122,721 has been shown to have a high affinity for dopamine D3 receptors and can effectively block the binding of dopamine to these receptors.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have several biochemical and physiological effects. In in vitro studies, it has been shown to inhibit the release of dopamine in the striatum, suggesting that it may have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. CP-122,721 has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CP-122,721 in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their function in various physiological and pathological conditions. However, one of the limitations of using CP-122,721 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving CP-122,721. One potential area of research is the development of novel therapeutics for addiction and other dopamine-related disorders based on the biochemical and physiological effects of CP-122,721. Another potential area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,721. Additionally, further studies are needed to elucidate the exact mechanism of action of CP-122,721 and its potential applications in the treatment of anxiety and depression.

Synthesis Methods

The synthesis of CP-122,721 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(2-aminoethyl)morpholine to form 4-(2-aminoethyl)morpholin-4-yl 3-nitrobenzoate. This intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 4-(2-aminoethyl)morpholin-4-yl 3-aminobenzoate. The final step involves the reaction of this intermediate compound with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form CP-122,721.

Scientific Research Applications

CP-122,721 is primarily used as a research tool to study the role of dopamine receptors in various physiological and pathological conditions. It is commonly used in in vitro and in vivo experiments to elucidate the mechanism of action of dopamine receptor agonists and antagonists. CP-122,721 has been shown to selectively bind to dopamine D3 receptors, making it a valuable tool in studying the function of these receptors in the brain.

properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H26ClN3O4/c1-4-21(27)26-11-9-25(10-12-26)18-7-6-16(23)14-17(18)24-22(28)15-5-8-19(29-2)20(13-15)30-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,28)

InChI Key

YJCOKYTUOVCNNV-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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